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molecular formula C15H16N2O4 B8600861 ethyl 5-formyl-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

ethyl 5-formyl-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Cat. No. B8600861
M. Wt: 288.30 g/mol
InChI Key: RZXUNTUZPRXFAM-UHFFFAOYSA-N
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Patent
US09073907B2

Procedure details

According to Scheme 17 Step 1: Butyl lithium 2.5 M (16.9 mmol, 8.45 mL) was added to a solution of diisopropylamine (16.9 mmol, 2.37 mL) in THF (10 mL) at −78° C. and the reaction mixture was stirred at −78° C. for 5 minutes and then at room temperature. To the resulting LDA solution was added at −78° C. a solution of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (7.68 mmol, 2 g) in THF (30 mL) and the reaction mixture was stirred for 5 minutes at −78° C. N,N-Dimethylformamide (61.5 mmol, 4.73 mL) was added and then the reaction mixture was stirred at room temperature. The reaction mixture was diluted with AcOEt and was washed with a saturated aqueous solution of NH4Cl. The combined organic phases were dried over MgSO4, were filtered and were evaporated. The crude mixture was purified by flash chromatography over silica gel using cyclohexane/AcOEt (100:0 to 80:20) as eluent to yield ethyl 5-formyl-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (4.62 mmol, 1.33 g, 60%).
Quantity
8.45 mL
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4.73 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Li+].CC([N-]C(C)C)C.[CH3:21][O:22][C:23]1[CH:39]=[CH:38][C:26]([CH2:27][N:28]2[CH:32]=[C:31]([C:33]([O:35][CH2:36][CH3:37])=[O:34])[CH:30]=[N:29]2)=[CH:25][CH:24]=1.CN(C)[CH:42]=[O:43]>C1COCC1.CCOC(C)=O>[CH:42]([C:32]1[N:28]([CH2:27][C:26]2[CH:25]=[CH:24][C:23]([O:22][CH3:21])=[CH:39][CH:38]=2)[N:29]=[CH:30][C:31]=1[C:33]([O:35][CH2:36][CH3:37])=[O:34])=[O:43] |f:2.3|

Inputs

Step One
Name
Quantity
8.45 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.37 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(CN2N=CC(=C2)C(=O)OCC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4.73 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −78° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 5 minutes at −78° C
Duration
5 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by flash chromatography over silica gel

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)C1=C(C=NN1CC1=CC=C(C=C1)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.62 mmol
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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